molecular formula C20H32O B163001 Pimarol CAS No. 1686-59-5

Pimarol

Cat. No.: B163001
CAS No.: 1686-59-5
M. Wt: 288.5 g/mol
InChI Key: JEOZUAHPKAVXSF-UHZRXMQZSA-N
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Description

Pimarol is a diterpenoid compound primarily isolated from natural sources, including certain plant resins and fungi. Structurally, it belongs to the pimarane class, characterized by a tetracyclic skeleton with specific hydroxyl and methyl group substitutions. However, its exact mechanism of action remains under investigation, with studies suggesting interactions with cellular membranes or enzyme inhibition pathways .

Properties

CAS No.

1686-59-5

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

[(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-1-yl]methanol

InChI

InChI=1S/C20H32O/c1-5-18(2)12-9-16-15(13-18)7-8-17-19(3,14-21)10-6-11-20(16,17)4/h5,13,16-17,21H,1,6-12,14H2,2-4H3/t16-,17-,18+,19-,20+/m0/s1

InChI Key

JEOZUAHPKAVXSF-UHZRXMQZSA-N

SMILES

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)CO)C)C=C

Isomeric SMILES

C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C)C=C

Canonical SMILES

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)CO)C)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Pimarol shares structural similarities with other diterpenoids, such as Isopimaric acid and Sandaracopimaradiene. Key differences lie in functional group positioning and stereochemistry, which influence bioactivity.

Table 1: Structural Comparison of this compound and Analogues
Compound Core Structure Functional Groups Bioactivity Highlights
This compound Tetracyclic pimarane -OH at C-12, -CH3 at C-4 Antimicrobial, anti-inflammatory
Isopimaric acid Tetracyclic pimarane -COOH at C-15 Antiviral, cytotoxic
Sandaracopimaradiene Bicyclic pimarane Double bond at C-8–C-14 Insecticidal, plant defense mediator

Key Insights :

  • The carboxyl group in Isopimaric acid enhances solubility and targets viral proteases, unlike this compound’s hydroxyl-driven membrane disruption .
  • Sandaracopimaradiene’s conjugated double bonds contribute to its insecticidal properties, a feature absent in this compound .

Functional Analogues

This compound’s bioactivity overlaps with synthetic compounds like Resveratrol analogues (e.g., Piceatannol) and pyrimidine-based drugs, despite differing core structures.

Key Insights :

  • Piceatannol’s tyrosine kinase inhibition contrasts with this compound’s non-enzymatic mechanisms .
  • Pyrimidine-1034’s specificity for viral DNA polymerase highlights a divergent therapeutic niche compared to this compound’s broad-spectrum antimicrobial action .

Spectral and Physicochemical Properties

Spectral data (NMR, IR) for this compound and analogues are critical for structural validation. For instance:

  • This compound : $ ^{13}\text{C-NMR} $ peaks at δ 75.2 (C-12 -OH) and δ 22.1 (C-4 -CH3) .
  • Isopimaric acid : Distinct $ ^{1}\text{H-NMR} $ signal at δ 2.35 (C-15 -COOH) .
Table 3: Spectral Data Comparison
Compound $ ^{13}\text{C-NMR} $ (δ) IR (cm$ ^{-1} $)
This compound 75.2, 22.1 3450 (-OH), 2920 (C-H)
Isopimaric acid 170.5, 22.3 1700 (C=O), 2925 (C-H)

Database and Pharmacological Profiles

In contrast, Merck Index entries for diterpenoids emphasize natural product applications, aligning with this compound’s traditional uses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pimarol
Reactant of Route 2
Pimarol

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